molecular formula C18H18Cl2N2O4S B3653392 4-chloro-N-(3-chlorophenyl)-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide

4-chloro-N-(3-chlorophenyl)-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide

Cat. No.: B3653392
M. Wt: 429.3 g/mol
InChI Key: WPGMPULTDOYSSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-(3-chlorophenyl)-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of both chloro and morpholine groups in the structure suggests potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(3-chlorophenyl)-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide typically involves the following steps:

    Formation of the sulfonamide bond: This can be achieved by reacting 4-chlorobenzenesulfonyl chloride with 3-chloroaniline in the presence of a base such as triethylamine.

    Introduction of the morpholine group: The intermediate product is then reacted with morpholine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final compound.

Industrial Production Methods

Industrial production methods for such compounds often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, potentially leading to the formation of amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for reduction.

    Substitution: Sodium methoxide or potassium tert-butoxide can be used as bases for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving sulfonamides.

    Medicine: Potential antimicrobial or anticancer agent due to the presence of sulfonamide and morpholine groups.

    Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 4-chloro-N-(3-chlorophenyl)-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide likely involves the inhibition of enzymes that are crucial for bacterial cell wall synthesis, similar to other sulfonamides. The compound may also interact with specific receptors or proteins in biological systems, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-(3-chlorophenyl)benzenesulfonamide: Lacks the morpholine group.

    N-(3-chlorophenyl)-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide: Lacks the chloro group on the benzene ring.

    4-chloro-N-(3-chlorophenyl)-N-[2-(piperidin-4-yl)-2-oxoethyl]benzenesulfonamide: Contains a piperidine ring instead of a morpholine ring.

Uniqueness

The presence of both chloro and morpholine groups in 4-chloro-N-(3-chlorophenyl)-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide makes it unique compared to other similar compounds

Properties

IUPAC Name

4-chloro-N-(3-chlorophenyl)-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N2O4S/c19-14-4-6-17(7-5-14)27(24,25)22(16-3-1-2-15(20)12-16)13-18(23)21-8-10-26-11-9-21/h1-7,12H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPGMPULTDOYSSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CN(C2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-chloro-N-(3-chlorophenyl)-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-chloro-N-(3-chlorophenyl)-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-chloro-N-(3-chlorophenyl)-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
4-chloro-N-(3-chlorophenyl)-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide
Reactant of Route 5
Reactant of Route 5
4-chloro-N-(3-chlorophenyl)-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide
Reactant of Route 6
Reactant of Route 6
4-chloro-N-(3-chlorophenyl)-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.